Cas no 35273-88-2 (Benzeneacetamide,N-[(1S)-1-(5-fluoro-2-methoxyphenyl)ethyl]-4-[[[5-(2-methylpropyl)-2-pyrimidinyl]amino]sulfonyl]-)
35273-88-2 structure
Product Name:Benzeneacetamide,N-[(1S)-1-(5-fluoro-2-methoxyphenyl)ethyl]-4-[[[5-(2-methylpropyl)-2-pyrimidinyl]amino]sulfonyl]-
Numero CAS:35273-88-2
MF:C25H29FN4O4S
MW:500.585568189621
CID:306956
PubChem ID:10436054
Update Time:2025-04-19
Benzeneacetamide,N-[(1S)-1-(5-fluoro-2-methoxyphenyl)ethyl]-4-[[[5-(2-methylpropyl)-2-pyrimidinyl]amino]sulfonyl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzeneacetamide,N-[(1S)-1-(5-fluoro-2-methoxyphenyl)ethyl]-4-[[[5-(2-methylpropyl)-2-pyrimidinyl]amino]sulfonyl]-
- N-[(1S)-1-(5-fluoro-2-methoxyphenyl)ethyl]-2-(4-{[5-(2-methylpropyl)pyrimidin-2-yl]sulfamoyl}phenyl)acetamide
- N-[1-(5-fluoro-2-methoxyphenyl)ethyl]-2-(4-{[5-(2-methylpropyl)pyrimidin-2-yl]sulfamoyl}phenyl)acetamide
- USE67B01YN
- DTXSID801043366
- Benzeneacetamide, N-(1-(5-fluoro-2-methoxyphenyl)ethyl)-4-(((5-(2-methylpropyl)-2-pyrimidinyl)amino)sulfonyl)-, (S)-
- D02431
- Benzeneacetamide, N-((1S)-1-(5-fluoro-2-methoxyphenyl)ethyl)-4-(((5-(2-methylpropyl)-2-pyrimidinyl)amino)sulfonyl)-
- CHEMBL2104743
- SH-3.1168
- GLIFLUMIDE [USAN]
- (-)-(S)-N-(5-FLUORO-2-METHOXY-.ALPHA.-METHYLBENZYL)-2-(P-((5-ISOBUTYL-2-PYRIMIDINYL)SULFAMOYL)PHENYL)ACETAMIDE
- N-[(1S)-1-(5-fluoro-2-methoxyphenyl)ethyl]-2-[4-[[5-(2-methylpropyl)pyrimidin-2-yl]sulfamoyl]phenyl]acetamide
- SH-31168
- Gliflumide
- Benzeneacetamide, N-(1-(5-fluoro-2-methoxyphenyl)ethyl)-4-(((5-(2-methylpropyl)-2-pyrimidinyl)amino)sulfonyl)-, (S)-(-)-
- SCHEMBL242684
- (-)-(S)-N-(5-Fluoro-2-methoxy-alpha-methylbenzyl)-2-(p-((5-isobutyl-2-pyrimidinyl)sulfamoyl)phenyl)acetamide
- GLIFLUMIDE [INN]
- Q27291246
- Gliflumide (USAN)
- SH 3.1168
- 35273-88-2
- UNII-USE67B01YN
- Gliflumide [USAN:INN]
- ZK-28200
-
- Inchi: 1S/C25H29FN4O4S/c1-16(2)11-19-14-27-25(28-15-19)30-35(32,33)21-8-5-18(6-9-21)12-24(31)29-17(3)22-13-20(26)7-10-23(22)34-4/h5-10,13-17H,11-12H2,1-4H3,(H,29,31)(H,27,28,30)/t17-/m0/s1
- Chiave InChI: CKOLETHYECDWSS-KRWDZBQOSA-N
- Sorrisi: S(C1C=CC(=CC=1)CC(N[C@@H](C)C1C=C(C=CC=1OC)F)=O)(NC1=NC=C(C=N1)CC(C)C)(=O)=O
Proprietà calcolate
- Massa esatta: 500.189354
- Massa monoisotopica: 500.189354
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 35
- Conta legami ruotabili: 10
- Complessità: 762
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 119
- XLogP3: 3.8
Proprietà sperimentali
- Densità: 1.274
- Indice di rifrazione: 1.584
Benzeneacetamide,N-[(1S)-1-(5-fluoro-2-methoxyphenyl)ethyl]-4-[[[5-(2-methylpropyl)-2-pyrimidinyl]amino]sulfonyl]- Letteratura correlata
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
35273-88-2 (Benzeneacetamide,N-[(1S)-1-(5-fluoro-2-methoxyphenyl)ethyl]-4-[[[5-(2-methylpropyl)-2-pyrimidinyl]amino]sulfonyl]-) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso